tert-butyl[(oxan-4-yl)methyl]amine hydrochloride
Description
tert-butyl[(oxan-4-yl)methyl]amine hydrochloride is a secondary amine hydrochloride salt featuring a tert-butyl group attached to a methylamine moiety, which is further linked to a tetrahydropyran-4-yl (oxan-4-yl) group. The compound combines the steric bulk of the tert-butyl group with the polar, oxygen-containing tetrahydropyran ring, making it a versatile intermediate in medicinal chemistry and organic synthesis. The hydrochloride salt enhances water solubility, a common feature in bioactive amines to improve pharmacokinetic properties .
Properties
CAS No. |
2680535-81-1 |
|---|---|
Molecular Formula |
C10H22ClNO |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
2-methyl-N-(oxan-4-ylmethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,3)11-8-9-4-6-12-7-5-9;/h9,11H,4-8H2,1-3H3;1H |
InChI Key |
JHNRIZYMZSDSDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NCC1CCOCC1.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[(oxan-4-yl)methyl]amine hydrochloride typically involves the reaction of tert-butylamine with oxan-4-ylmethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The final product is purified through crystallization or other suitable methods to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl[(oxan-4-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
tert-Butyl[(oxan-4-yl)methyl]amine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl[(oxan-4-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and binding affinity, while the oxan-4-ylmethylamine moiety can interact with various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between tert-butyl[(oxan-4-yl)methyl]amine hydrochloride and related compounds identified in the evidence:
Key Comparative Analysis
Structural Backbone and Functional Groups this compound distinguishes itself through the direct attachment of the tert-butyl group to the amine nitrogen, combined with a methyl-linked tetrahydropyran ring. The oxadiazole-containing derivative () incorporates a rigid heterocyclic core and a tert-butyl-substituted aromatic ring, which may enhance metabolic stability compared to the aliphatic tetrahydropyran system in the target compound .
Physicochemical Properties The hydrochloride salt form is a common feature across these amines, improving aqueous solubility. For example, methyl[2-(oxan-4-yl)ethyl]amine hydrochloride (179.69 g/mol) has a lower molecular weight than the target compound, suggesting higher solubility, while the oxadiazole derivative (292.76 g/mol) may exhibit reduced solubility due to its aromatic and heterocyclic components . The amino acid derivative () introduces a carboxylic acid group, significantly altering polarity and enabling zwitterionic behavior in solution, unlike the neutral amine backbone of the target compound .
This suggests that transition-metal catalysis could be applicable to synthesizing tert-butyl-containing amines .
Potential Applications The tert-butyl group in the target compound and its analogs (e.g., ’s cyclohexylamine carbamate) is often employed to modulate steric effects and metabolic stability in drug candidates. The tetrahydropyran ring may enhance bioavailability through improved solubility and reduced crystallinity .
Research Findings and Implications
- Methyl[2-(oxan-4-yl)ethyl]amine hydrochloride () has been characterized with a ChemSpider ID (29423821) and CAS number (1087351-66-3), indicating its use in commercial screening libraries. Its shorter chain length compared to the target compound may favor membrane permeability in biological assays .
- tert-butyl carbamates () are widely used as protecting groups in peptide synthesis, suggesting that the target compound could serve as a building block in fragment-based drug discovery .
Biological Activity
Tert-butyl[(oxan-4-yl)methyl]amine hydrochloride is a compound with the molecular formula CHNO, characterized by its unique oxane ring structure. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent.
The biological activity of this compound is primarily linked to its interactions with various biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors, which could be beneficial for therapeutic applications.
-
Enzyme Inhibition :
- The compound may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for neurotransmitter regulation in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive function and memory .
- It has also been assessed for its ability to inhibit lysosomal phospholipase A2 (LPLA2), an enzyme implicated in drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes .
- Antioxidant Properties :
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- AChE and BChE Inhibition : The compound showed promising results in inhibiting AChE with an IC value indicating effective binding affinity. Similar studies have shown that related compounds exhibit selectivity towards BChE over AChE, suggesting a potential therapeutic window for treating Alzheimer’s disease .
- LPLA2 Inhibition : The compound's ability to inhibit LPLA2 was assessed using thermal stability assays, revealing that it could effectively stabilize the enzyme against thermal denaturation, thereby preserving its functional state .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. The presence of the tert-butyl group and the oxane ring contributes to its interaction profile with target enzymes. SAR studies indicate that modifications to the amine side chains can significantly alter potency and selectivity towards specific biological targets.
Data Table: Biological Activity Summary
Safety and Toxicology
While initial findings are promising, comprehensive toxicological assessments are necessary to evaluate the safety profile of this compound. Studies on related compounds suggest that while they exhibit beneficial biological activities, they may also pose risks for adverse effects at higher concentrations or with prolonged exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
